Bienvenue dans la boutique en ligne BenchChem!

(5R)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrochloride

Dopamine D1 receptor Enantioselectivity Striatal binding

(5R)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrochloride, also designated (R)-(+)-SKF-38393 hydrochloride , is the active R-enantiomer of the prototypical benzazepine SKF-38393. This chiral compound acts as a dopamine D1-like receptor (D1 and D5) partial agonist with established selectivity over D2-like receptors.

Molecular Formula C16H18ClNO2
Molecular Weight 291.77 g/mol
CAS No. 1000004-68-1
Cat. No. B8143277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5R)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrochloride
CAS1000004-68-1
Molecular FormulaC16H18ClNO2
Molecular Weight291.77 g/mol
Structural Identifiers
SMILESC1CNCC(C2=CC(=C(C=C21)O)O)C3=CC=CC=C3.Cl
InChIInChI=1S/C16H17NO2.ClH/c18-15-8-12-6-7-17-10-14(13(12)9-16(15)19)11-4-2-1-3-5-11;/h1-5,8-9,14,17-19H,6-7,10H2;1H/t14-;/m1./s1
InChIKeyYEWHJCLOUYPAOH-PFEQFJNWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5R)-5-Phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol Hydrochloride (CAS 1000004-68-1): Procurement-Relevant Identity and Pharmacological Class


(5R)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrochloride, also designated (R)-(+)-SKF-38393 hydrochloride [1], is the active R-enantiomer of the prototypical benzazepine SKF-38393. This chiral compound acts as a dopamine D1-like receptor (D1 and D5) partial agonist with established selectivity over D2-like receptors . It is supplied as the hydrochloride salt (molecular formula C16H18ClNO2, MW 291.77 g/mol) and serves as a reference D1 agonist in neuroscience research, particularly for studies of D1 receptor-mediated cAMP signaling, striatal function, and behavioral pharmacology.

Why (5R)-5-Phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol Hydrochloride Cannot Be Interchanged with Racemic or Alternative D1 Agonists


The phrase 'D1 agonist' obscures critical differences in stereochemical identity, intrinsic efficacy, and selectivity that directly determine experimental outcomes. The target compound is the pure R-enantiomer, which is approximately 100-fold more potent at D1 receptors than its S-antipode [1]; procurement of racemic (±)-SKF-38393 or mislabeled material therefore introduces 50% inactive isomer and shifts apparent potency. Beyond stereochemistry, D1 agonists span a continuum from partial to full agonists (e.g., SKF-81297, dihydrexidine, A-68930) with distinct efficacies for cAMP production and β-arrestin recruitment, as well as varying D1/D2 selectivity ratios spanning >150-fold to ~10-fold [2]. Substituting one agent for another without controlling for these parameters confounds receptor occupancy–response relationships, biases interpretation of D1 vs. D2 contributions in mixed neuronal populations, and undermines reproducibility in behavioral and electrophysiological paradigms [3].

Quantitative Differentiation Evidence for (5R)-5-Phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol Hydrochloride vs. Closest Analogs


Enantioselectivity: R- vs. S-SKF-38393 at Striatal D1 Receptors (100-Fold Difference)

The R-enantiomer actively displaces [3H]piflutixol from striatal D1 receptors, whereas the S-enantiomer is approximately 100-fold less potent, establishing absolute stereochemical requirement for D1 binding [1]. Both enantiomers show similarly negligible displacement of [3H]spiperone (D2), confirming that the D2-interacting determinants are not enantioselective [1].

Dopamine D1 receptor Enantioselectivity Striatal binding

D1/D2 Selectivity Ratio: SKF-38393 vs. Dihydrexidine and A-68930

SKF-38393 (racemic) exhibits Ki values of ~1 nM (D1), ~0.5 nM (D5), ~150 nM (D2), ~5000 nM (D3), and ~1000 nM (D4), yielding a D1/D2 selectivity ratio >150-fold . In contrast, dihydrexidine (DHX) demonstrates only ~10-fold D1/D2 selectivity (IC50 D1 = 12 nM vs. IC50 D2 = 120 nM) [1], while the chromane A-68930 shows an EC50 ratio of ~1867-fold (D1 EC50 = 2.1 nM vs. D2 EC50 = 3920 nM) but is a full agonist, differing in intrinsic efficacy [2].

D1/D2 selectivity Receptor binding Off-target profiling

Functional cAMP Potency: SKF-38393 vs. Clinical Dopamine Agonists in Cerebellar Granule Cells

In primary cerebellar granule cell cultures, SKF-38393 stimulated cAMP formation with an EC50 of 0.013 μM (13 nM) and 100% intrinsic activity relative to dopamine [1]. This potency distinguishes it substantially from other anti-parkinsonian agents: lisuride (EC50 = 0.053 μM), apomorphine (EC50 = 0.25 μM), pergolide (EC50 = 1.04 μM), and bromocriptine (EC50 = 50.9 μM) [1]. The partial agonist character with full intrinsic activity in this system positions SKF-38393 as a reference for D1-mediated cAMP signaling without supratherapeutic receptor activation.

cAMP accumulation Functional assay Partial agonist efficacy

Intrinsic Efficacy Classification: Partial Agonist (SKF-38393) vs. Full Agonists (SKF-81297, Dihydrexidine, A-68930)

SKF-38393 is consistently classified as a D1 partial agonist across assay systems [1]. This contrasts with SKF-81297 (full agonist, Ki D1/D5 = 1.9 nM) , dihydrexidine (full agonist, IC50 D1 = 12 nM) [2], and A-68930 (full agonist, EC50 D1 = 2.1 nM) [3]. Partial agonism results in submaximal receptor activation even at saturating concentrations, a property exploited in studies of D1 receptor tone, desensitization, and biased signaling where ceiling effects of full agonists are undesirable [4].

Intrinsic efficacy Partial vs. full agonism D1 receptor signaling

Behavioral Pharmacology: SKF-38393–Induced Grooming as a D1-Specific In Vivo Endpoint

Systemic administration of SKF-38393 in rats elicits a robust, quantifiable enhancement of self-grooming behavior that is selectively blocked by the D1 antagonist SCH 23390 [1]. This grooming response provides a well-characterized in vivo D1 receptor occupancy readout. In comparative studies, the full D1 agonist SKF-81297 induces both grooming and stereotypy, whereas SKF-38393 induces grooming with less pronounced stereotypy, consistent with its partial agonist profile [2]. The grooming paradigm has been parametrically quantified across dose ranges and demonstrates D1 receptor specificity not observed with D2-preferring agonists [1].

Behavioral pharmacology D1 receptor in vivo Grooming behavior

Receptor Autoradiography and Ligand Binding: [3H]SKF-38393 as a D1-Specific Radioligand (Kd = 9.9 nM)

Tritiated SKF-38393 ([3H]SKF-38393) binds to rat striatal sections with high affinity (Kd = 9.9 nM), saturability, stereospecificity, and reversibility, labeling a single population of sites with the pharmacological characteristics of the D1 dopamine receptor [1]. Its autoradiographic distribution overlaps with but is distinct from D2 receptor mapping by [3H]N,n-propylnorapomorphine, with notable areas of D1-selective enrichment in substantia nigra pars reticulata, striatonigral terminals, and cortical layers [1]. This contrasts with the D1 antagonist radioligand [3H]SCH-23390 (Kd ~0.3–0.4 nM), which binds with ~25–33-fold higher affinity but as an antagonist rather than agonist probe [2].

Radioligand binding Autoradiography D1 receptor distribution

Validated Application Scenarios for (5R)-5-Phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol Hydrochloride in Research and Drug Discovery


D1 Receptor Radioligand Binding and Autoradiography Studies Requiring Agonist-State Probe

For mapping D1 receptor distribution in brain tissue, [3H]SKF-38393 (Kd = 9.9 nM) provides an agonist radioligand that selectively labels the high-affinity agonist-binding state of the D1 receptor [1]. This is complementary to antagonist probes such as [3H]SCH-23390 (Kd ~0.3 nM) and essential for studies distinguishing agonist vs. antagonist binding domains. Procurement of the pure R-enantiomer in tritiated or unlabeled form ensures stereospecific binding with minimal non-specific signal.

In Vivo Behavioral Pharmacology of D1 Receptor Function Without D2 Confounds

SKF-38393 at moderate doses (2.5–10 mg/kg s.c. in rats) induces quantifiable grooming behavior that is selectively blocked by D1 antagonists (SCH-23390) and is not replicated by D2 agonists [2]. This D1-specific in vivo endpoint is suitable for screening novel D1 antagonists, assessing functional D1 receptor reserve following lesions or chronic treatments, and investigating D1/D2 synergistic interactions without the behavioral stereotypy associated with full D1 agonists such as SKF-81297.

In Vitro cAMP Signaling Assays as a Partial Agonist Reference Standard

With an EC50 of 13 nM for cAMP accumulation in neuronal cultures and 100% intrinsic activity relative to dopamine in select systems [3], the R-enantiomer serves as a well-characterized partial agonist reference for D1-mediated Gαs/adenylyl cyclase signaling. It enables benchmarking of novel D1 ligands, assessment of receptor reserve effects on agonist potency, and studies of biased signaling where partial agonism provides a window for detecting positive allosteric modulation.

Chiral Purity–Dependent Pharmacology and Enantiomer-Controlled Experimental Design

The ~100-fold potency difference between the R- and S-enantiomers at D1 receptors [4] mandates use of enantiomerically pure (5R)-configured material for all quantitative pharmacological studies. This scenario applies whenever receptor occupancy must be precisely controlled: dose–response curve construction, Schild analysis with D1 antagonists, PET tracer displacement studies, and in vitro electrophysiology where excess inactive enantiomer may produce off-target effects or limit solubility.

Quote Request

Request a Quote for (5R)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.